Cis-3-methyl-2-phenyl-2,3-dihydrofuran
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Overview
Description
Cis-3-methyl-2-phenyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans. This compound is characterized by a furan ring that is partially saturated, with a methyl group and a phenyl group attached to it. The cis configuration indicates that the substituents are on the same side of the ring, which can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-methyl-2-phenyl-2,3-dihydrofuran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a phenyl-substituted allylic alcohol with an acid catalyst can lead to the formation of the dihydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
Cis-3-methyl-2-phenyl-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Cis-3-methyl-2-phenyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of cis-3-methyl-2-phenyl-2,3-dihydrofuran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Trans-3-methyl-2-phenyl-2,3-dihydrofuran: The trans isomer has different spatial arrangement of substituents, leading to distinct chemical properties.
2,3-dihydro-2-phenylfuran: Lacks the methyl group, which can affect its reactivity and applications.
3-methyl-2-phenylfuran: Fully unsaturated furan ring, exhibiting different chemical behavior.
Uniqueness
Cis-3-methyl-2-phenyl-2,3-dihydrofuran is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Cis-3-methyl-2-phenyl-2,3-dihydrofuran is a compound within the dihydrofuran class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and cytotoxic effects, as well as providing insights from relevant studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a furan ring with methyl and phenyl substituents. This configuration contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that various derivatives of 2,3-dihydrofuran, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity against several pathogenic microorganisms using the well diffusion method. The results indicated that certain derivatives showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Screening Results
Compound | Microorganism | MIC (μg/ml) |
---|---|---|
4ala | S. aureus (MTCC 121) | 9.37 |
4aca | E. coli (MTCC 739) | 4.68 |
4ana | Klebsiella planticola (MTCC 530) | 2.34 |
The minimum inhibitory concentration (MIC) values illustrate that compounds derived from dihydrofurans can be effective against a range of bacteria, suggesting their potential use in developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549). The MTT assay was employed to determine cell viability and cytotoxicity.
Cytotoxicity Results
Compound | Cell Line | IC50 (μM) |
---|---|---|
4ala | MCF-7 | 15.5 |
4ada | A549 | 12.8 |
4ana | HeLa | 18.0 |
The IC50 values indicate that certain derivatives exhibit significant cytotoxicity against cancer cells, with some compounds being more effective than doxorubicin, a standard chemotherapeutic agent .
The mechanisms underlying the biological activities of this compound derivatives are believed to involve interference with cellular processes such as DNA replication and protein synthesis. The presence of functional groups in the dihydrofuran structure may facilitate interactions with biological macromolecules, leading to cytotoxic effects in cancer cells and inhibition of microbial growth.
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of dihydrofuran derivatives against Candida albicans. The results indicated that certain compounds showed significant antifungal activity, suggesting their potential as therapeutic agents for fungal infections .
- Cytotoxicity in Cancer Research : Another study focused on the effects of these compounds on prostate cancer cells (PC-3). The findings revealed that dihydrofuran derivatives could inhibit cell proliferation effectively, indicating their promise in cancer therapy .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-phenyl-2,3-dihydrofuran |
InChI |
InChI=1S/C11H12O/c1-9-7-8-12-11(9)10-5-3-2-4-6-10/h2-9,11H,1H3/t9-,11+/m1/s1 |
InChI Key |
MTTGEABOSKVPSB-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1C=CO[C@@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC1C=COC1C2=CC=CC=C2 |
Origin of Product |
United States |
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